molecular formula C25H26ClN5O2 B2484898 3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cyclohexylpropanamide CAS No. 902922-52-5

3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cyclohexylpropanamide

Cat. No. B2484898
CAS RN: 902922-52-5
M. Wt: 463.97
InChI Key:
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Description

The compound “3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cyclohexylpropanamide” is a heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as atom of ring members . This compound is part of a class of compounds known as triazoloquinazolinones, which have been shown to possess a wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The structure of similar compounds was confirmed via 1H NMR, 13C NMR, MS and FT-IR spectra . Single crystals of the compound were grown in acetonitrile and the structure was confirmed by X-ray diffraction . The DFT-optimized structure was consistent with that determined by X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include condensation reactions and cycloaddition with dipolarophiles . These reactions are facilitated by the presence of hydrazonoyl halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were characterized by IR absorption spectra and NMR spectra . The theoretical and experimental 13C NMR chemical shifts exhibited good correlation .

Scientific Research Applications

H1-Antihistaminic Agents

Research indicates that certain derivatives of 3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cyclohexylpropanamide have shown promising results as H1-antihistaminic agents. Specifically, compounds from this derivative class have been tested in vivo and demonstrated significant protection against histamine-induced bronchospasm in guinea pigs. Notably, certain compounds from this group were found to be more potent compared to standard antihistaminic drugs like chlorpheniramine maleate, providing a higher percentage of protection against bronchospasm. Additionally, these compounds showed lower sedation levels compared to chlorpheniramine maleate, indicating a potential for developing new H1-antihistamines with fewer sedative side effects (Alagarsamy et al., 2007), (Alagarsamy et al., 2007), (Alagarsamy et al., 2009), (Alagarsamy et al., 2009), (Alagarsamy et al., 2006).

Mechanism of Action

The mechanism of action of similar compounds involves binding in the biological system with a variety of enzymes and receptors . Molecular docking suggests favorable interactions between the compound and SHP2 protein . The SHP2 enzyme inhibition rate of a similar compound was 12.40% at 10 μM .

properties

IUPAC Name

3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cyclohexylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN5O2/c26-18-12-10-17(11-13-18)16-30-24(33)20-8-4-5-9-21(20)31-22(28-29-25(30)31)14-15-23(32)27-19-6-2-1-3-7-19/h4-5,8-13,19H,1-3,6-7,14-16H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWDULHYGVYNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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